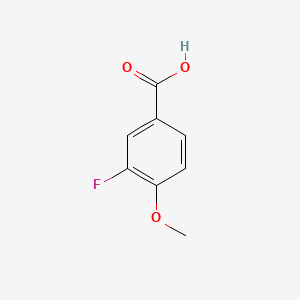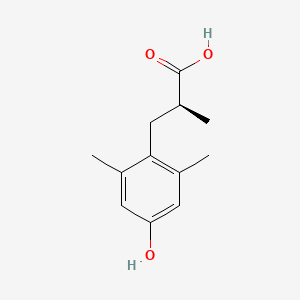
3-氟-4-甲氧基苯甲酸
概述
描述
3-Fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO3. It is a fluorinated derivative of para-anisic acid and is known for its applications as a building block in various chemical syntheses. The compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzoic acid core .
科学研究应用
3-Fluoro-4-methoxybenzoic acid is utilized in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the preparation of ligustrazine derivatives for Alzheimer’s disease treatment.
Medicine: Used in the synthesis of oxadiazoles for antimicrobial applications.
Industry: Employed in drug discovery and medicinal chemistry research
生化分析
Biochemical Properties
3-Fluoro-4-methoxybenzoic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating nucleophilic aromatic substitution reactions due to the presence of the fluorine atom. The carboxylic group in 3-Fluoro-4-methoxybenzoic acid is highly reactive, enabling it to participate in Fischer esterification reactions, which are crucial for the synthesis of esters used in drug development . Additionally, this compound can be transformed into benzoyl chloride using thionyl chloride, enhancing its reactivity for Friedel-Craft acylation reactions .
Cellular Effects
3-Fluoro-4-methoxybenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of ligustrazine derivatives, which are used in the treatment of Alzheimer’s disease . The compound’s interaction with cellular enzymes can lead to modifications in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Fluoro-4-methoxybenzoic acid exerts its effects through several mechanisms. The fluoride substituent enables nucleophilic aromatic substitution, while the carboxylic group participates in various reactions, including Fischer esterification . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The compound’s ability to form esters and other derivatives further enhances its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-methoxybenzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-4-methoxybenzoic acid remains stable under standard laboratory conditions, with minimal degradation observed over extended periods
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-methoxybenzoic acid vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, particularly in the treatment of Alzheimer’s disease . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and toxicity studies are essential to ensure the safe use of this compound in clinical settings.
Metabolic Pathways
3-Fluoro-4-methoxybenzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves the modification of its functional groups, such as the carboxylic and methoxy groups . These modifications can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.
Transport and Distribution
Within cells and tissues, 3-Fluoro-4-methoxybenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Fluoro-4-methoxybenzoic acid plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can impact the compound’s biochemical interactions and overall efficacy.
准备方法
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4-methoxybenzoic acid with a fluorinating agent. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of 3-Fluoro-4-methoxybenzoic acid may involve more scalable processes such as the Fries rearrangement. This method allows for the production of key fluoro building blocks, including 3-fluoro-4-methoxybenzoyl chloride, which can be further hydrolyzed to yield the desired acid .
化学反应分析
Types of Reactions
3-Fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom enables nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can undergo Fischer esterification to form esters.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Potassium carbonate, DMF, elevated temperatures.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Acylation: Thionyl chloride, anhydrous conditions.
Major Products Formed
Esters: Formed through esterification reactions.
Benzoyl Chloride: Formed through acylation reactions.
作用机制
The mechanism of action of 3-Fluoro-4-methoxybenzoic acid primarily involves its reactivity at the carboxylic acid group and the fluorine atom. The fluoride substituent enables nucleophilic aromatic substitution, while the carboxylic group participates in various reactions such as esterification and acylation. These reactions allow the compound to act as an intermediate in the synthesis of biologically active molecules .
相似化合物的比较
Similar Compounds
- 3-Fluorobenzoic Acid
- 4-Fluorobenzoic Acid
- 2-Fluorobenzoic Acid
- 3-Fluoro-4-hydroxybenzoic Acid
Uniqueness
3-Fluoro-4-methoxybenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the benzoic acid core. This combination of functional groups enhances its reactivity and makes it a valuable building block in synthetic chemistry .
属性
IUPAC Name |
3-fluoro-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNNNQDQEORWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369895 | |
| Record name | 3-fluoro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-20-3 | |
| Record name | 3-Fluoro-4-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-fluoro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)
![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)



![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)
![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)
![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)
![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)




